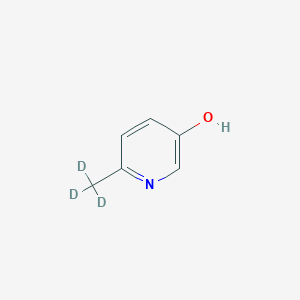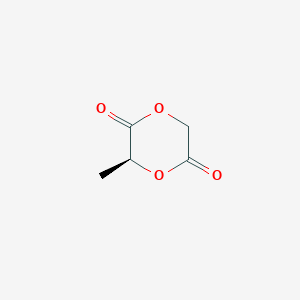
Cytidine, cytidylyl-(3'(R)5')-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine, cytidylyl-(3’®5’)-, also known as cytidylyl-(3’->5’)-cytidine, is a nucleotide compound that plays a crucial role in various biological processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions of the ribose sugars. This compound is significant in the study of nucleic acids and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidine, cytidylyl-(3’®5’)- involves the formation of a phosphodiester bond between two cytidine molecules. This can be achieved through chemical or enzymatic methods. One common approach is the use of phosphoramidite chemistry, where protected cytidine derivatives are coupled using a phosphoramidite reagent, followed by oxidation to form the phosphodiester bond . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
Industrial production of cytidine, cytidylyl-(3’®5’)- often involves large-scale enzymatic synthesis. Enzymes such as nucleotidyl transferases can catalyze the formation of the phosphodiester bond between cytidine molecules under mild conditions. This method is preferred for its specificity and efficiency, reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions
Cytidine, cytidylyl-(3’®5’)- can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual cytidine molecules.
Oxidation and Reduction: The nucleobase cytosine can undergo oxidation and reduction reactions, although these are less common in the context of the intact nucleotide.
Substitution: The hydroxyl groups on the ribose sugars can participate in substitution reactions, leading to the formation of modified nucleotides.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Chemical oxidizing agents like potassium permanganate or enzymatic oxidation using oxidases.
Substitution: Chemical reagents such as alkylating agents or acylating agents under mild conditions.
Major Products Formed
Hydrolysis: Cytidine monophosphate and free cytidine.
Oxidation: Oxidized cytidine derivatives.
Substitution: Modified cytidine nucleotides with various functional groups.
科学的研究の応用
Cytidine, cytidylyl-(3’®5’)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in RNA structure and function, as well as its involvement in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics
作用機序
The mechanism of action of cytidine, cytidylyl-(3’®5’)- involves its incorporation into RNA molecules, where it participates in the formation of the RNA backbone through phosphodiester linkages. It can also act as a substrate for various enzymes, including nucleotidyl transferases and kinases, which modify its structure and function. The molecular targets and pathways involved include RNA polymerases, ribonucleases, and signaling pathways related to nucleotide metabolism .
類似化合物との比較
Similar Compounds
Cytidine monophosphate (CMP): A nucleotide with a single cytidine molecule and a phosphate group.
Cytidine diphosphate (CDP): Contains two phosphate groups linked to a cytidine molecule.
Cytidine triphosphate (CTP): Contains three phosphate groups linked to a cytidine molecule.
Cytidine 3’,5’-cyclic monophosphate (cCMP): A cyclic nucleotide with a phosphodiester bond between the 3’ and 5’ positions of the ribose
Uniqueness
Cytidine, cytidylyl-(3’®5’)- is unique due to its structure, consisting of two cytidine molecules linked by a phosphodiester bond. This dimeric structure imparts distinct properties and functions compared to monomeric nucleotides like CMP, CDP, and CTP. Its ability to form stable duplexes and participate in specific biochemical reactions makes it valuable in various research applications .
特性
分子式 |
C18H24N6O12P- |
|---|---|
分子量 |
547.4 g/mol |
IUPAC名 |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P/c19-8-1-3-23(16(29)21-8)14-11(27)10(26)7(34-14)5-18(6-25)13(36-37(31,32)33)12(28)15(35-18)24-4-2-9(20)22-17(24)30/h1-4,7,10-15,25-28H,5-6H2,(H2,19,21,29)(H2,20,22,30)(H2,31,32,33)/p-1 |
InChIキー |
VJEBWUJTQMNLNC-UHFFFAOYSA-M |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CC3(C(C(C(O3)N4C=CC(=NC4=O)N)O)OP(=O)(O)[O-])CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)






![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
